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Compound of Interest

Benzyloxyacetaldehyde dimethyl!
Compound Name:
acetal

Cat. No.: B147722

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectral data for
benzyloxyacetaldehyde dimethyl acetal (CAS No. 127657-97-0). Due to the limited
availability of public experimental data, this document presents predicted Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR)
absorption frequencies based on the compound's functional groups. Detailed experimental
protocols for acquiring such spectra are also provided for practical application in a laboratory
setting.

Compound Overview

Compound Name: Benzyloxyacetaldehyde dimethyl acetal Molecular Formula: C11H1603
Molecular Weight: 196.24 g/mol Structure:
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Predicted and Expected Spectral Data
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The following sections summarize the predicted and expected spectral data for
benzyloxyacetaldehyde dimethyl acetal. The NMR and MS data are computationally
predicted, while the IR data is based on characteristic frequencies of the functional groups
present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (Solvent: CDCIs, Frequency: 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~7.35-7.25 Multiplet 5H CeHs-
~4.55 Singlet 2H -O-CHz-Ph
~4.50 Triplet 1H -CH(OCHs3)2
~3.55 Doublet 2H -CH2-CH(OCH3s)2
~3.35 Singlet 6H -CH(OCHs)2

Predicted 13C NMR Spectral Data (Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (8) (ppm) Assighment

~138.0 Quaternary Aromatic Carbon (C-ipso)
~128.4 Aromatic CH (C-ortho, C-meta)
~127.7 Aromatic CH (C-para)

~103.0 Acetal Carbon (CH(OCHs3)2)

~73.0 Methylene Carbon (-O-CH2-Ph)
~71.0 Methylene Carbon (-CHz-CH)

~54.0 Methoxy Carbons (-OCHs)

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorptions for an aromatic ring, an ether,
and an acetal functional group.[1][2]

Wavenumber . . . .
Intensity Vibration Functional Group
Range (cm™?)
3100 - 3000 Medium-Weak C-H Stretch Aromatic
) Aliphatic (CH, CHz,
2950 - 2850 Medium C-H Stretch
CHs)
1600, 1495 Medium-Weak C=C Stretch Aromatic Ring
1250 - 1050 Strong C-O Stretch Ether & Acetal
Mass Spectrometry (MS)

The Electron lonization (EI) mass spectrum is predicted to show the following fragmentation
pattern.

) Proposed lon Structure / Likely Fragmentation
Predicted m/z
Formula Pathway

196 [C11H1603]*e Molecular lon (M+e)

Loss of a methoxy radical
165 [C10H1302]*

(*OCH?5)
121 [C7H502]* Cleavage of the acetal group

Benzyl cation (rearranged to
91 [C7HA]* o

tropylium ion)
75 [C3H702]* Dimethoxyethyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic
compound such as benzyloxyacetaldehyde dimethyl acetal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-25 mg of the liquid sample and dissolve it in
about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a small vial.[3] The
solvent should be chosen based on the sample's solubility and to avoid overlapping signals
with the analyte.

« Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette
directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could
degrade spectral quality.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o For 'H NMR, acquire the spectrum using standard parameters. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the low natural
abundance of the 13C isotope. Proton decoupling is typically used to simplify the spectrum
to singlets for each unique carbon.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the
surface of a polished salt plate (e.g., NaCl or KBr).[4]

o Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates.

o Data Acquisition:

o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
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o Acquire a background spectrum of the empty instrument first.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The final
spectrum is presented in terms of percent transmittance or absorbance versus
wavenumber.

o After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store
them in a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample (typically less than a
microgram) into the mass spectrometer. For a volatile liquid, this can be done via a heated
direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to
the mass spectrometer.

lonization (Electron Impact - El):

o The sample molecules in the vapor phase are bombarded by a high-energy beam of
electrons (typically 70 eV).[5]

o This bombardment removes an electron from the molecule, creating a positively charged
molecular ion (M*e).

Fragmentation and Analysis:

o The excess energy from ionization causes the molecular ion to fragment into smaller,
characteristic charged ions and neutral radicals.

o These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector measures the abundance of each ion at a specific m/z, and the data is
plotted as a mass spectrum showing relative intensity versus m/z. The most intense peak is
known as the base peak and is assigned a relative intensity of 100.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the structural elucidation of a
chemical compound using multiple spectroscopic techniques.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for compound identification using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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